3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Description
3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a fused pyrrolopyridine core. Its structure includes:
- Iodo substituent at position 3, which enhances electrophilic reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) in drug discovery .
- Methyl group at position 5, which may improve metabolic stability by steric shielding of reactive sites .
- Tosyl (p-toluenesulfonyl) group at position 1, acting as a protective group for the pyrrole nitrogen, modulating solubility and stability .
This compound is likely an intermediate in synthesizing kinase inhibitors or anticancer agents, given the pharmacological relevance of pyrrolo[2,3-b]pyridine derivatives . However, its bulky tosyl group may limit aqueous solubility compared to analogs with polar substituents .
Properties
IUPAC Name |
3-iodo-5-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O2S/c1-10-3-5-12(6-4-10)21(19,20)18-9-14(16)13-7-11(2)8-17-15(13)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYZIHYYMUAUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Iodination Using Iodine Monochloride
A solution of 5-methyl-1H-pyrrolo[2,3-b]pyridine in dichloromethane is treated with iodine monochloride (ICl) at -40°C under nitrogen, followed by gradual warming to room temperature. This method achieves >80% regioselectivity for position 3 due to the electron-rich nature of the pyrrole ring.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | ICl (1.0 M in CH₂Cl₂) |
| Temperature | -40°C → 20°C |
| Solvent | Dichloromethane |
| Yield | 65–75% |
Quenching with aqueous sodium thiosulfate removes excess iodine, and purification via recrystallization in ethyl acetate/hexane mixtures yields 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine.
Metal-Mediated Halogen Exchange
For substrates sensitive to strong electrophiles, palladium-catalyzed halogen exchange offers an alternative. Using 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine, a Miyaura borylation followed by iodolysis with sodium iodide and copper(I) iodide in dimethylformamide (DMF) achieves 85–90% conversion. This method is advantageous for scalability but requires stringent anhydrous conditions.
Tosylation of the Pyrrole Nitrogen
Protection of the pyrrole nitrogen with a tosyl group enhances stability and directs subsequent functionalization. Tosylation is typically performed after iodination to prevent dehalogenation side reactions.
Phase-Transfer Catalyzed Tosylation
A biphasic system of dichloromethane and aqueous sodium hydroxide facilitates the reaction between 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine and p-toluenesulfonyl chloride (TsCl). Tetrabutylammonium hydrogen sulfate acts as a phase-transfer catalyst, enabling efficient mixing and reducing reaction time to 1–2 hours.
Optimized Protocol
Low-Temperature Deprotonation Strategy
For substrates prone to sulfonation side reactions, deprotonation with lithium diisopropylamide (LDA) in THF at -78°C prior to TsCl addition ensures selective tosylation. This method achieves >90% conversion but requires cryogenic conditions and strict moisture exclusion.
Integrated Synthesis Workflow
A representative large-scale synthesis combines the above steps:
-
Core Preparation : 5-Methyl-1H-pyrrolo[2,3-b]pyridine is synthesized via Knorr-type cyclization (Yield: 60–65%).
Overall Yield : 28–32% (non-optimized).
Industrial Considerations
| Parameter | Laboratory Scale | Industrial Adaptation |
|---|---|---|
| Iodination | Batch reactor, -40°C | Continuous flow, 0°C |
| Tosylation | Biphasic stirring | Microreactor with inline pH |
| Purification | Column chromatography | Crystallization cascades |
Continuous flow systems improve heat dissipation during exothermic iodination, while membrane-based separations replace chromatography for cost-effective purification.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The iodine atom at position 3 undergoes palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives. This reaction is critical for introducing aryl/heteroaryl groups for drug discovery.
Key Findings :
-
Regioselectivity is controlled by the electron-deficient pyridine ring and steric effects from the tosyl group .
-
Yields improve with microwave-assisted conditions (70–85% in select cases).
Sonogashira Coupling
The iodine substituent participates in alkynylation reactions with terminal alkynes under palladium/copper catalysis.
| Alkyne | Base | Solvent | Catalyst | Yield | Application | Source |
|---|---|---|---|---|---|---|
| Phenylacetylene | Et₃N | THF | PdCl₂(PPh₃)₂, CuI | 45% | Fluorescent probe development | |
| Propargylamine | DIPEA | DMF | Pd(OAc)₂, XPhos | 38% | Bioactive conjugate synthesis |
Mechanistic Insight :
-
The reaction proceeds via oxidative addition of Pd(0) to the C–I bond, followed by transmetallation with the copper-acetylide intermediate.
Tosyl Group Deprotection
The tosyl protecting group is removed under alkaline conditions to regenerate the NH-pyrrole for further functionalization.
Nucleophilic Aromatic Substitution
While less common due to the electron-deficient ring, iodine can be displaced by strong nucleophiles under specific conditions.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium azide | DMSO, 120°C, 24 hr | 3-Azido-5-methyl-1-tosyl... | 28% | |
| Potassium thioacetate | CuI, DMF, 100°C | 3-(Thioacetate)-5-methyl-1-tosyl | 34% |
Limitations : Low yields stem from competing side reactions (e.g., ring decomposition).
Directed ortho-Metalation
The tosyl group directs lithiation at position 4, enabling introduction of electrophiles.
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| DMF | LDA, THF, −78°C | 4-Formyl-3-iodo-5-methyl-1-tosyl | 41% | |
| I₂ | n-BuLi, Et₂O, −40°C | 3,4-Diiodo-5-methyl-1-tosyl... | 53% |
Applications : This strategy is used to synthesize polysubstituted derivatives for structure-activity relationship (SAR) studies .
Scientific Research Applications
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have highlighted the role of 3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivatives in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A series of derivatives were synthesized and evaluated for their FGFR inhibitory activities. Notably, one derivative exhibited IC₅₀ values of 7 nM against FGFR1, showcasing potential as a lead compound for cancer therapy .
Antiparasitic Activity
Research has also explored the antiparasitic properties of pyrrolo[2,3-b]pyridine derivatives against Trypanosoma brucei, the causative agent of sleeping sickness. Structure-activity relationship (SAR) studies indicated that modifications at specific positions on the core structure significantly influence biological activity. Compounds maintaining certain functional groups demonstrated enhanced potency against this parasite .
Other Therapeutic Potential
The unique structural characteristics of this compound suggest additional therapeutic applications:
- Antitumor Activity : The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines indicates its potential as an anticancer agent.
- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, suggesting possible applications in treating infections.
Case Study 1: FGFR Inhibition
In a study focused on FGFR inhibition, researchers synthesized a series of pyrrolo[2,3-b]pyridine derivatives. Among these, one derivative demonstrated remarkable selectivity and potency against FGFRs while exhibiting minimal off-target effects. This study underscores the therapeutic promise of this compound class in oncology .
Case Study 2: Antiparasitic Activity Against T. brucei
A detailed investigation into the antiparasitic efficacy revealed that specific modifications at the 5-position enhanced activity against T. brucei. The study utilized various analogs to determine optimal substituents that maintained high potency while improving solubility and bioavailability .
Mechanism of Action
The mechanism of action of 3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. For example, derivatives of pyrrolo[2,3-b]pyridine have been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is implicated in various types of cancer .
Comparison with Similar Compounds
Key Comparisons:
Substituent Effects on Solubility: The tosyl group in the target compound introduces hydrophobicity, contrasting with morpholine-substituted pyrrolo[2,3-b]pyridines (e.g., derivative 3 in ), which exhibit improved aqueous solubility. Carbonitrile () or amino groups () enhance polarity, making these analogs more soluble than the target compound .
Biological Activity :
- The iodine atom in the target compound facilitates cross-coupling reactions, a feature shared with 5-chloro-6-iodo derivatives (). This halogenation is critical for generating bioactive molecules in kinase inhibitor synthesis .
- QSAR studies highlight that substituents like nitro () or benzofuran () significantly influence BTK inhibitory activity, suggesting the target’s methyl and tosyl groups may alter binding affinity compared to these analogs .
Comparison with Thieno[2,3-b]pyridines and Furo[2,3-b]pyridines
Thieno[2,3-b]pyridines:
- Solubility: Thieno analogs suffer from poor aqueous solubility due to sulfur’s lower polarity compared to nitrogen in pyrrolo derivatives. Cyclodextrin formulations are often required for pharmacokinetic studies .
- Bioactivity: Thieno[2,3-b]pyridines show anticancer activity but require structural modifications (e.g., nitrogen substitution) to match pyrrolo derivatives’ pharmacokinetic profiles .
Biological Activity
3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of 412.25 g/mol. This compound is notable for its structural features, including an iodine atom and a tosyl group, which contribute to its biological activity.
The biological activity of this compound primarily revolves around its role as a kinase inhibitor. Specifically, it targets fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By inhibiting these receptors, the compound disrupts critical signaling pathways that promote cancer cell survival and proliferation .
In Vitro Studies
Research indicates that this compound exhibits potent inhibitory effects against FGFRs:
- Inhibition Potency : Compounds similar to this compound have shown IC50 values in the nanomolar range against FGFR1, FGFR2, and FGFR3. For example, a related derivative exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 .
- Cell Viability : In vitro studies demonstrated that treatment with this compound leads to reduced proliferation of cancer cell lines such as breast cancer cells (4T1), inducing apoptosis and inhibiting migration and invasion .
Structure-Activity Relationship (SAR)
The presence of the iodine atom at the 3-position and the methyl group at the 5-position are critical for the compound's biological activity. Variations in these positions can significantly alter the compound's affinity for biological targets and its overall pharmacological profile.
Comparative Analysis
To better understand the biological activity of this compound, we can compare it with similar compounds:
| Compound Name | Molecular Formula | IC50 (FGFR) | Biological Activity |
|---|---|---|---|
| 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | C8H7IN2 | N/A | Kinase inhibitor |
| Derivative 4h | C8H7IN2 | 7 nM (FGFR1) | Induces apoptosis in cancer cells |
| 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | C8H8IN2O | N/A | Potentially lower activity |
Case Study: Anticancer Properties
In a study focused on the anticancer properties of pyrrolo[2,3-b]pyridine derivatives, researchers synthesized a series of compounds including this compound. The study revealed that these compounds significantly inhibited cell proliferation in various cancer cell lines and induced apoptosis through FGFR inhibition. The findings suggest that this class of compounds may serve as promising candidates for further development in cancer therapy .
Case Study: Toxicity Assessment
Another aspect of research involved assessing the toxicity profiles of pyrrolo derivatives using computational methods combined with experimental validation. The results indicated that while some derivatives exhibited potent biological activities, they also required careful evaluation regarding their toxicity to ensure safety for therapeutic applications .
Q & A
Q. What are the key steps in synthesizing 3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. A representative protocol includes:
Iodination : Reacting 5-methyl-1H-pyrrolo[2,3-b]pyridine with N-iodosuccinimide (NIS) in acetone at 0–25°C to introduce iodine at the 3-position .
Tosylation : Protecting the pyrrole nitrogen using tosyl chloride (TsCl) under basic conditions (e.g., NaH in THF) to yield the 1-tosyl derivative .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for isolation.
Q. Critical Parameters :
- Temperature control during iodination to avoid overhalogenation.
- Stoichiometric excess of TsCl (1.2–1.5 eq.) for complete tosylation.
Q. How is structural characterization performed for this compound?
Methodological Answer: Standard characterization includes:
- NMR Spectroscopy :
- NMR to confirm substitution patterns (e.g., methyl group at δ ~2.5 ppm, tosyl protons at δ ~7.7 ppm).
- NMR to verify iodination (C-I coupling in DEPT-135) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for CHINOS: 441.96) .
- X-ray Crystallography : For unambiguous confirmation of regiochemistry, if single crystals are obtainable .
Q. What role do the iodine and tosyl groups play in this molecule?
Methodological Answer:
- Iodine : Acts as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to introduce aryl, alkyne, or heterocyclic substituents .
- Tosyl Group : Serves as a protecting group for the pyrrole nitrogen, enhancing stability during subsequent reactions. It can be removed under basic conditions (e.g., KOH/EtOH) to regenerate the NH-free scaffold .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability and yield?
Methodological Answer:
- Iodination Optimization : Replace NIS with I/HIO in acetic acid for cost-effective large-scale iodination (yield improvement from 75% to >90%) .
- Microwave-Assisted Tosylation : Reduce reaction time from 12 hours to 30 minutes using microwave irradiation (80°C, DMF solvent) .
- Flow Chemistry : Implement continuous-flow systems for hazardous steps (e.g., NaH-mediated tosylation) to enhance safety and reproducibility .
Q. How do structural modifications influence biological activity (e.g., kinase inhibition)?
Methodological Answer:
- Substitution at C-3 : Iodine replacement with alkynyl or aryl groups (via cross-coupling) modulates selectivity for kinases like FGFR1 (IC shifts from 7 nM to >1 µM) .
- Tosyl Group Removal : Free NH derivatives show improved solubility but reduced cellular permeability due to hydrogen bonding .
- Methyl Group at C-5 : Enhances metabolic stability by blocking cytochrome P450 oxidation .
Q. How can conflicting reactivity data in literature be resolved?
Methodological Answer:
- Contradiction Example : Discrepancies in iodination efficiency (NIS vs. I/HIO).
- Resolution Strategy :
- Control Experiments : Replicate both methods with standardized substrates.
- DFT Calculations : Compare activation energies for iodination pathways to identify favorable conditions .
- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., hypoiodous acid in I/HIO system) .
Q. What computational tools are effective for predicting pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, aqueous solubility, and CYP inhibition .
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., FGFR1 ATP-binding pocket) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
Q. How is biological activity validated in disease models?
Methodological Answer:
- In Vitro :
- In Vivo :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
